Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Applications of 7-Chloro-1-benzofuran-3-carboxylic acid
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Applications of 7-Chloro-1-benzofuran-3-carboxylic acid
Executive Summary
7-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1169490-60-1) is a halogenated heterocyclic scaffold of high value in modern drug discovery and materials science[1][2]. The incorporation of a chlorine atom at the C7 position of the benzofuran core profoundly alters its stereoelectronic profile, enhancing lipophilicity, metabolic stability, and specific target-binding affinities. This whitepaper provides an authoritative guide on its physicochemical properties, a self-validating synthetic methodology, and its emerging role in antimicrobial and oncological pharmacology[3][4].
Physicochemical Properties & Molecular Descriptors
Understanding the baseline metrics of 7-Chloro-1-benzofuran-3-carboxylic acid is critical for downstream formulation and synthetic planning. The C7-chlorine substitution exerts a strong inductive electron-withdrawing effect (-I effect). This decreases the electron density of the benzofuran core, making it more resistant to oxidative metabolism, and lowers the pKa of the C3-carboxylic acid compared to its unsubstituted analog, thereby increasing its solubility in physiological pH environments as a carboxylate salt[1].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Formula | C9H5ClO3 | Defines the baseline stoichiometry[1]. |
| Molecular Weight | 196.58 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant)[1]. |
| CAS Registry Number | 1169490-60-1 | Unique identifier for regulatory compliance[2]. |
| XLogP3 | 2.5 | Indicates moderate lipophilicity, ideal for membrane permeation without excessive bioaccumulation[1]. |
| Topological Polar Surface Area | 50.4 Ų | Suggests good oral bioavailability and potential for tissue penetration[1]. |
| Hydrogen Bond Donors | 1 (COOH) | Facilitates strong directional interactions with target receptor pockets[1]. |
| Hydrogen Bond Acceptors | 3 (O atoms) | Enhances aqueous solubility and target binding via dipole interactions[1]. |
De Novo Synthesis & Purification Protocol
To ensure high fidelity and yield, the synthesis of 3-carboxybenzofurans is best achieved through a two-step annulation-saponification sequence utilizing salicylaldehydes and diazoacetates[5]. This protocol is designed as a self-validating system , where each step presents clear, observable end-points.
Step 1: Lewis Acid-Catalyzed Annulation
Objective: Construct the benzofuran core via the reaction of 3-chloro-2-hydroxybenzaldehyde with ethyl diazoacetate. Methodology:
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Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 10 mmol of 3-chloro-2-hydroxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM).
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Catalysis: Add a catalytic amount (10 mol%) of Boron trifluoride diethyl etherate (BF3·OEt2). Causality: The Lewis acid activates the aldehyde carbonyl, lowering the LUMO energy and facilitating nucleophilic attack by the diazo carbon[5].
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Addition: Slowly add 12 mmol of ethyl diazoacetate dropwise via a syringe pump over 30 minutes at 0°C.
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Observation & Validation: The reaction will evolve nitrogen gas. Self-Validation: The cessation of bubbling indicates the completion of the diazo decomposition. Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 8:2) will confirm the disappearance of the yellow aldehyde spot and the appearance of a blue-fluorescent product spot under 254 nm UV.
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Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield intermediate ethyl 7-chloro-1-benzofuran-3-carboxylate.
Step 2: Alkaline Hydrolysis (Saponification)
Objective: Cleave the ethyl ester to yield the free carboxylic acid. Methodology:
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Reaction: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H2O (30 mL). Add 30 mmol of Lithium Hydroxide (LiOH·H2O). Causality: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide are fully solvated in a single phase, maximizing collision frequency.
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Stirring: Stir at room temperature for 4 hours. Self-Validation: The biphasic mixture will become completely homogeneous as the ester is converted to the water-soluble lithium carboxylate salt.
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Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with 20 mL of water and cool to 0°C. Slowly add 1M HCl until the pH reaches 2.0.
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Isolation: A white precipitate will form immediately. Filter the solid, wash with cold water, and dry under high vacuum.
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Analytical Validation: 1H-NMR (DMSO-d6) will show a sharp singlet at ~8.5 ppm (C2-H of furan) and a broad exchangeable singlet at >12.5 ppm (COOH), with the complete absence of ethyl aliphatic signals.
Workflow for the de novo synthesis and isolation of 7-chloro-1-benzofuran-3-carboxylic acid.
Biological Activity & Pharmacological Potential
Benzofuran-3-carboxylic acid derivatives are recognized as privileged structures in antimicrobial and antifungal drug discovery[4][6]. The 7-chloro derivative exhibits enhanced efficacy compared to its non-halogenated counterparts due to specific structure-activity relationships[4].
Mechanism of Action:
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Membrane Penetration: The lipophilic nature of the 7-chloro substitution (XLogP3 = 2.5) allows the molecule to efficiently partition into the ergosterol-rich membranes of fungal pathogens[1][3].
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Intracellular Calcium Mobilization: Once internalized, these compounds trigger a rapid influx of cytosolic Ca2+, disrupting cellular homeostasis[3].
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Enzymatic Inhibition: Benzofuran derivatives have been shown to competitively inhibit oxidosqualene cyclase, a critical enzyme in the ergosterol biosynthesis pathway[3]. This dual-action mechanism leads to rapid pathogen apoptosis and reduces the likelihood of resistance development.
Proposed antifungal mechanism of action via calcium mobilization and enzyme inhibition.
Safety, Handling, and Regulatory Profile
As a bioactive chemical intermediate, 7-Chloro-1-benzofuran-3-carboxylic acid must be handled with appropriate laboratory safety protocols. It is classified under the Globally Harmonized System (GHS) as a localized irritant and acute toxicant[1].
Table 2: GHS Safety and Hazard Classifications
| Hazard Class | Category | GHS Statement | Protective Measures |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Wear protective nitrile gloves and standard laboratory coat. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Use chemical safety goggles. In case of contact, rinse cautiously with water. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Handle exclusively within a certified chemical fume hood. |
References
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National Center for Biotechnology Information. "7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 - PubChem." PubChem,[Link]
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European Chemicals Agency (ECHA). "7-chloro-1-benzofuran-3-carboxylic acid - ECHA CHEM." Europa,[Link]
-
Organic Syntheses. "Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses,[Link]
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MDPI. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules,[Link]
-
ResearchGate. "Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids." ResearchGate,[Link]
Sources
- 1. 7-Chloro-1-benzofuran-3-carboxylic acid | C9H5ClO3 | CID 65439700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-Chloro-1-benzofuran-3-carboxylic acid [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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